Cas no 2138304-66-0 (4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

4-(4-Fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl group at the 4-position and an isopropyl substituent at the 3-position, contributing to its unique steric and electronic properties. The compound’s fluorine moiety enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Its well-defined synthetic route allows for high purity and scalability. This pyrazole derivative is particularly useful in the development of kinase inhibitors and other biologically active molecules, offering researchers a versatile building block for medicinal chemistry and material science applications.
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole structure
2138304-66-0 structure
Product name:4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
CAS No:2138304-66-0
MF:C13H15FN2
MW:218.270006418228
CID:6587264
PubChem ID:142101427

4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2138304-66-0
    • EN300-737203
    • 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
    • Inchi: 1S/C13H15FN2/c1-9(2)13-12(8-16(3)15-13)10-4-6-11(14)7-5-10/h4-9H,1-3H3
    • InChI Key: KQPBOKQSMBMURE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CN(C)N=C1C(C)C

Computed Properties

  • Exact Mass: 218.12192665g/mol
  • Monoisotopic Mass: 218.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.8Ų

4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737203-0.25g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
0.25g
$867.0 2025-03-11
Enamine
EN300-737203-0.5g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
0.5g
$905.0 2025-03-11
Enamine
EN300-737203-0.05g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
0.05g
$792.0 2025-03-11
Enamine
EN300-737203-5.0g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
5.0g
$2732.0 2025-03-11
Enamine
EN300-737203-2.5g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
2.5g
$1848.0 2025-03-11
Enamine
EN300-737203-1.0g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
1.0g
$943.0 2025-03-11
Enamine
EN300-737203-10.0g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
10.0g
$4052.0 2025-03-11
Enamine
EN300-737203-0.1g
4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2138304-66-0 95.0%
0.1g
$829.0 2025-03-11

Additional information on 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole

Chemical Profile of 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No. 2138304-66-0)

4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 2138304-66-0, belongs to the pyrazole class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of a fluorophenyl group, a methyl substituent, and an isopropyl group at the 3-position of the pyrazole ring contributes to its complex interactions with biological targets, making it a promising candidate for further investigation in drug discovery.

The structural features of 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole make it an interesting molecule for medicinal chemists. The fluorine atom in the phenyl ring is known to enhance metabolic stability and binding affinity, while the isopropyl group introduces steric bulk that can influence receptor interactions. These modifications have been strategically employed in the design of bioactive molecules to optimize pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the potential of pyrazole derivatives as scaffolds for developing novel therapeutic agents. For instance, research has demonstrated that compounds with similar structural motifs exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and infectious diseases. The fluorophenyl moiety, in particular, has been shown to improve binding interactions with target proteins, leading to enhanced efficacy. This has prompted further exploration into the synthesis and biological evaluation of related compounds.

In the context of drug development, 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole represents a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying its substituents, researchers can gain insights into how different functional groups influence biological activity. Such studies are crucial for optimizing lead compounds into viable drug candidates. The compound’s versatility allows for modifications at multiple positions, enabling the exploration of diverse chemical space.

The synthesis of 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as alkylation and fluorination. Advanced techniques such as transition metal-catalyzed reactions have also been employed to improve synthetic efficiency. The availability of high-quality synthetic methods is essential for conducting comprehensive biological evaluations.

Biological activity assays have revealed that 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole exhibits promising properties in vitro. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. The compound’s ability to modulate these pathways makes it an attractive candidate for further preclinical investigation. Additionally, its favorable pharmacokinetic properties, as indicated by preliminary data, support its potential as a drug candidate.

The development of novel therapeutic agents relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools allow researchers to predict how a compound will interact with biological targets before conducting expensive wet-lab experiments. For 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole, molecular docking studies have been performed to identify potential binding sites on target proteins. These simulations provide valuable insights into the compound’s mechanism of action and guide further optimization efforts.

In conclusion, 4-(4-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No. 2138304-66-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for developing novel bioactive molecules. Ongoing studies aim to elucidate its biological activities and explore its therapeutic applications through both experimental and computational approaches. As research in this area progresses, compounds like this are expected to contribute to the discovery of new treatments for various diseases.

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